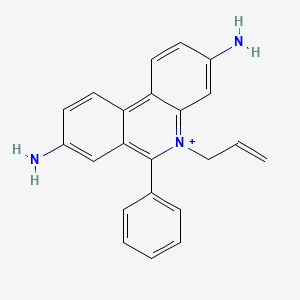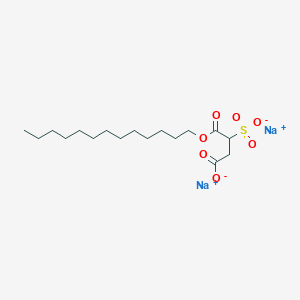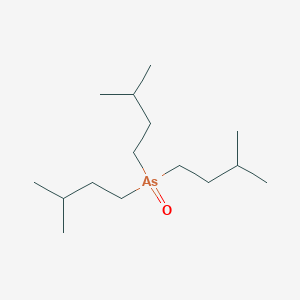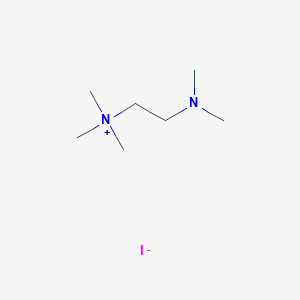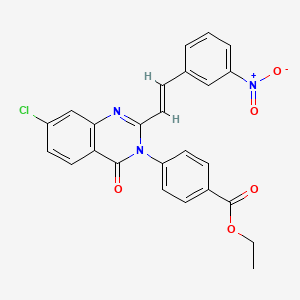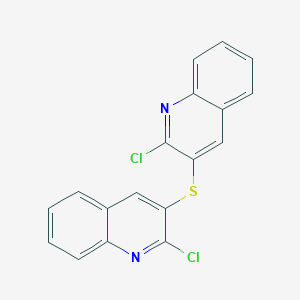
2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione is an organic compound with a heterocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione typically involves the condensation of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . This reaction forms a crystalline colorless solid that is sparingly soluble in water and decomposes upon heating, releasing carbon dioxide and acetone .
Industrial Production Methods
In industrial settings, alternative synthesis methods may be employed. One such method involves the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) in the presence of catalytic sulfuric acid . Another method includes the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, acetic anhydride, and oxalic acid . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to understand its effects on different biological systems.
Medicine: The compound’s unique properties make it a potential candidate for drug development and other medical applications.
Industry: It is used in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can lead to different biological and chemical effects. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione include:
- 1,3-Dioxane, 2,4,6-trimethyl-, (2α,4α,6α)-
- 4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1-dione
2,2-Dimethyl-1,3-dioxane-4,6-dione: (Meldrum’s acid)
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Eigenschaften
CAS-Nummer |
66285-76-5 |
|---|---|
Molekularformel |
C5H13N3O2S |
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
2,4,6-trimethyl-1,2,4,6-thiatriazinane 1,1-dioxide |
InChI |
InChI=1S/C5H13N3O2S/c1-6-4-7(2)11(9,10)8(3)5-6/h4-5H2,1-3H3 |
InChI-Schlüssel |
KOEIYPVQMFBECE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CN(S(=O)(=O)N(C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



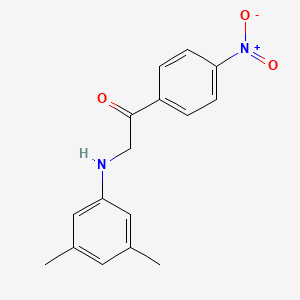
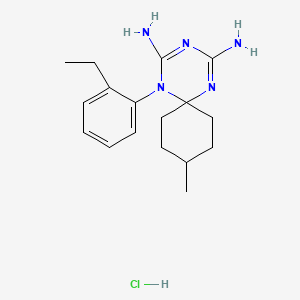
![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)
